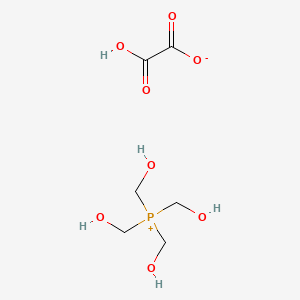
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. The former is an anion derived from oxalic acid, while the latter is an organophosphorus compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate involves the deprotonation of oxalic acid, resulting in the formation of the hydrogenoxalate anion . Tetrakis(hydroxymethyl)phosphanium can be synthesized by reacting phosphine with formaldehyde in the presence of a base .
Industrial Production Methods
In industrial settings, the production of tetrakis(hydroxymethyl)phosphanium often involves the use of large-scale reactors where phosphine and formaldehyde are reacted under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphorus-containing compounds.
Substitution: The hydroxyl groups in tetrakis(hydroxymethyl)phosphanium can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield simpler phosphonium salts .
Aplicaciones Científicas De Investigación
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has applications in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of fire-retardant materials and as a microbiocide in water systems
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include oxidative stress pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of oxalate.
Hydrogenoxalate: The anion form of oxalic acid, similar in structure to 2-hydroxy-2-oxoacetate.
Uniqueness
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is unique due to its combination of properties from both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
53211-22-6 |
|---|---|
Fórmula molecular |
C6H13O8P |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H12O4P.C2H2O4/c5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h5-8H,1-4H2;(H,3,4)(H,5,6)/q+1;/p-1 |
Clave InChI |
AEHUAZHMBGNFSC-UHFFFAOYSA-M |
SMILES canónico |
C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


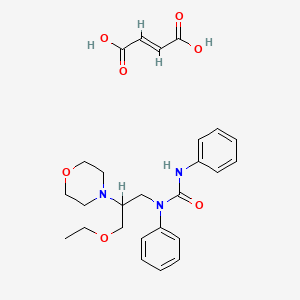
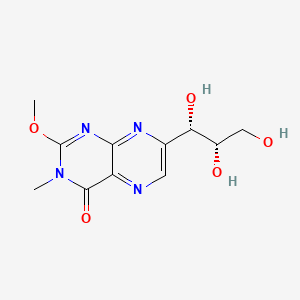
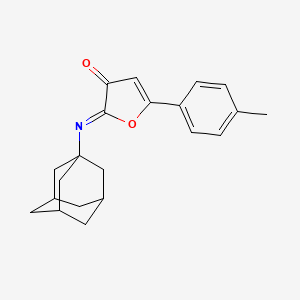


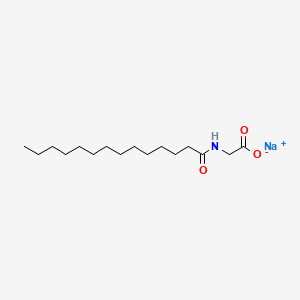
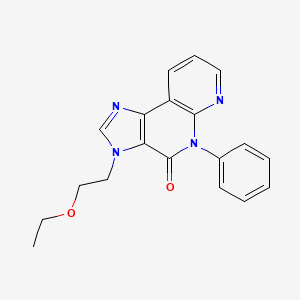

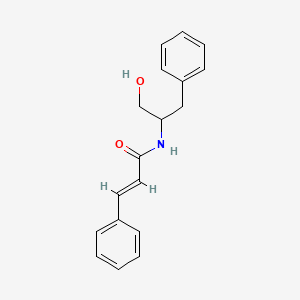



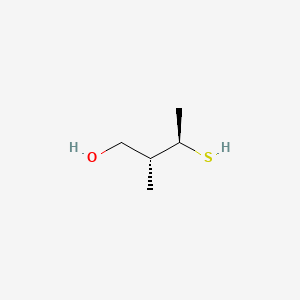
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
